molecular formula C19H21BrClN3 B382351 (1Z)-1-(4-BROMOPHENYL)-N-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}ETHAN-1-IMINE

(1Z)-1-(4-BROMOPHENYL)-N-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}ETHAN-1-IMINE

Cat. No.: B382351
M. Wt: 406.7g/mol
InChI Key: PNMSYBMYPCQOKZ-JCMHNJIXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1Z)-1-(4-BROMOPHENYL)-N-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}ETHAN-1-IMINE is a complex organic compound characterized by the presence of bromine, chlorine, and piperazine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-1-(4-BROMOPHENYL)-N-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}ETHAN-1-IMINE typically involves the condensation of 4-bromobenzaldehyde with 2-chlorobenzylpiperazine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

(1Z)-1-(4-BROMOPHENYL)-N-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}ETHAN-1-IMINE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may yield simpler hydrocarbons.

Scientific Research Applications

(1Z)-1-(4-BROMOPHENYL)-N-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}ETHAN-1-IMINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (1Z)-1-(4-BROMOPHENYL)-N-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}ETHAN-1-IMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1Z)-1-(4-BROMOPHENYL)-N-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}ETHAN-1-IMINE is unique due to its specific combination of bromine, chlorine, and piperazine functional groups. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C19H21BrClN3

Molecular Weight

406.7g/mol

IUPAC Name

(Z)-1-(4-bromophenyl)-N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]ethanimine

InChI

InChI=1S/C19H21BrClN3/c1-15(16-6-8-18(20)9-7-16)22-24-12-10-23(11-13-24)14-17-4-2-3-5-19(17)21/h2-9H,10-14H2,1H3/b22-15-

InChI Key

PNMSYBMYPCQOKZ-JCMHNJIXSA-N

SMILES

CC(=NN1CCN(CC1)CC2=CC=CC=C2Cl)C3=CC=C(C=C3)Br

Isomeric SMILES

C/C(=N/N1CCN(CC1)CC2=CC=CC=C2Cl)/C3=CC=C(C=C3)Br

Canonical SMILES

CC(=NN1CCN(CC1)CC2=CC=CC=C2Cl)C3=CC=C(C=C3)Br

Origin of Product

United States

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